

# Structural activity relationship (SAR) studies of 3-((Ethylamino)methyl)benzonitrile analogs

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Compound of Interest

Compound Name: 3-((Ethylamino)methyl)benzonitrile

Cat. No.: B1297478

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An in-depth search for structural activity relationship (SAR) studies specifically focused on **3- ((Ethylamino)methyl)benzonitrile** analogs did not yield targeted results for this exact chemical class. The scientific literature available through the search pertains to broader categories of benzonitrile-containing compounds or other distinct molecular scaffolds.

However, the principles of SAR can be illustrated using data from related research on other nitrile-containing compounds and various therapeutic agents. Below is a comparative guide that synthesizes findings from several studies on different classes of molecules, demonstrating how SAR studies are conducted and presented. This guide will use the structure and requirements you provided to analyze these analogous research areas, offering insights that are valuable to researchers, scientists, and drug development professionals.

# Comparative Analysis of Structural Activity Relationships in Bioactive Molecules

This guide explores the structure-activity relationships of several distinct classes of chemical compounds, drawing from recent studies to illustrate how modifications to a core chemical structure influence biological activity. While direct SAR data for **3**-

**((Ethylamino)methyl)benzonitrile** analogs was not available, the following sections provide a framework for such an analysis by examining related compounds and methodologies.

## **Quinazolinone-Based DPP-4 Inhibitors**



A study on 2-({2-[(dialkylamino)methyl]quinazolin-4-one-3-yl}methyl)benzonitrile derivatives investigated their potential as Dipeptidyl Peptidase-4 (DPP-4) inhibitors for the treatment of diabetes.[1] The core structure involves a quinazolinone ring substituted at the N-3 position with a methyl-benzonitrile group.

The following table summarizes the in vitro DPP-4 inhibitory activity (IC50) for a selection of the synthesized analogs.

Compound ID	R (Dialkylamino Group)	IC50 (μM)
5a	Dimethylamino	4.3215
5b	Diethylamino	6.7805
5c	Pyrrolidino	2.1547
5d	Morpholino	1.4621
5e	Piperidino	3.8972
5f	N-methyl-piperazino	2.5633
Sitagliptin	Reference Standard	0.0236
(Data synthesized from narrative in search result)[1]		

## SAR Insights:

- The nature of the dialkylamino group at the C-2 position of the quinazolinone core significantly influences DPP-4 inhibitory activity.
- The compound with a morpholino group (5d) exhibited the highest potency among the analogs.[1]
- In silico docking studies suggested that the methyl-benzonitrile moiety at N-3 occupies the S1 pocket of the DPP-4 enzyme, with the nitrile group forming hydrogen bonds with Arg-125 and Ser-630.[1]

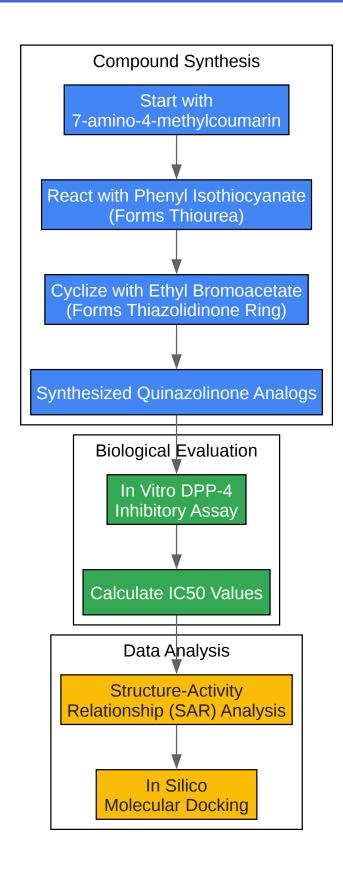






In Vitro DPP-4 Inhibitory Activity Assay: The DPP-4 inhibitory activity of the synthesized compounds was evaluated using a DPP-4 inhibitor screening kit. The assay measures the cleavage of a fluorogenic substrate, H-Gly-Pro-AMC, by the DPP-4 enzyme. The fluorescence generated is proportional to the enzyme's activity. Test compounds were incubated with the enzyme and substrate, and the reduction in fluorescence compared to a control without an inhibitor was used to determine the percent inhibition. IC50 values were then calculated from dose-response curves.[1]





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Caption: General workflow for the synthesis, biological evaluation, and SAR analysis of novel enzyme inhibitors.

# **3-Arylcoumarins as Antibacterial Agents**

A separate line of research focused on the synthesis and antibacterial evaluation of amino/nitro-substituted 3-arylcoumarins against Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative).[2][3]

The antibacterial activity is presented as the Minimum Inhibitory Concentration (MIC) in  $\mu g/mL$  against S. aureus.

Compound ID	Substitution on Coumarin	Substitution on 3- Aryl Ring	MIC (μg/mL) vs. S. aureus
1	6-nitro	4'-nitro	128
2	6-nitro	4'-methyl	64
3	6-nitro	4'-methoxy	64
4	6-nitro	3'-nitro	32
5	6-nitro	3'-methoxy	16
6	6-nitro	3'-methyl	16
Oxolinic Acid	Reference Standard	-	16
Ampicillin	Reference Standard	-	16
(Data extracted from the search results)[2]			

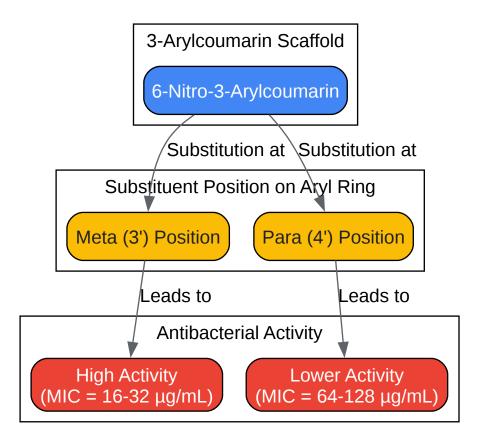
## SAR Insights:

- The position of the substituent on the 3-aryl ring significantly impacts antibacterial activity.[2]
- Compounds with a substituent at the meta position (3') of the aryl ring (compounds 4, 5, and
   6) were more active than those with a substituent at the para position (4') (compounds 1, 2, and 3).[2]



- Replacing the nitro group on the aryl ring with a methyl or methoxy group improved activity when the coumarin moiety had a 6-nitro group.
- Compounds 5 and 6, with meta-methoxy and meta-methyl substitutions respectively, showed the highest activity, comparable to the standard drugs oxolinic acid and ampicillin.[2]

Antibacterial Susceptibility Testing (MIC Determination): The minimum inhibitory concentration (MIC) for the synthesized compounds against clinical isolates of S. aureus was determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI). A serial dilution of each compound was prepared in a 96-well microtiter plate with Mueller-Hinton broth. Bacterial suspension was added to each well, and the plates were incubated. The MIC was defined as the lowest concentration of the compound that completely inhibited visible bacterial growth.



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Caption: SAR logic for 3-arylcoumarin analogs against S. aureus.



## Conclusion

While the specific SAR of **3-((Ethylamino)methyl)benzonitrile** analogs could not be detailed from the available search results, this guide provides a template for how such an analysis would be structured. By examining SAR studies of other nitrile-containing molecules and bioactive compounds, we can appreciate the systematic approach required. Key takeaways for any SAR study include:

- Systematic Modification: Analogs are synthesized by systematically altering specific parts of a lead molecule.
- Quantitative Bioassays: Robust and reproducible biological assays are essential to quantify the effects of these modifications.
- Data-Driven Insights: The relationship between structural changes and biological activity is analyzed to derive rules and guide future design.
- Computational Modeling: In silico techniques like molecular docking can provide a mechanistic understanding of the observed SAR.[1][4]

This comparative approach underscores the universal principles of medicinal chemistry and drug design, which are applicable across diverse chemical scaffolds and therapeutic targets. Future research could apply these methodologies to the **3-((Ethylamino)methyl)benzonitrile** scaffold to explore its potential biological activities.

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